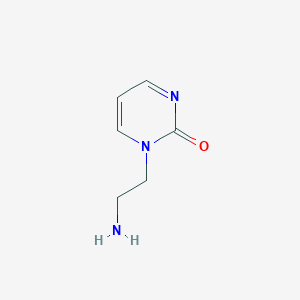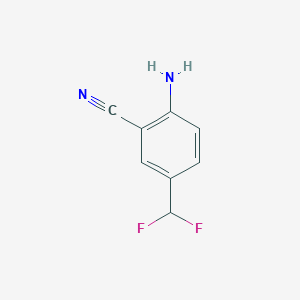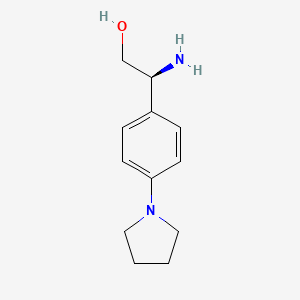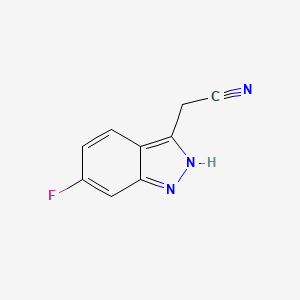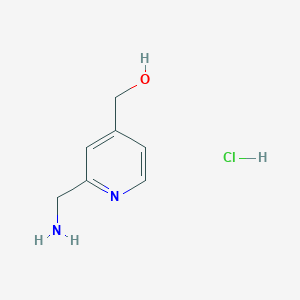
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride typically involves the reaction of 2-(Aminomethyl)pyridine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as crystallization or distillation to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones
Reduction: Formation of amines or alcohols
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Pyridine aldehydes or ketones
Reduction: Pyridine amines or alcohols
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a ligand in coordination chemistry.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. It is also used in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding
Signal transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Aminomethyl)pyridin-2-yl)methanolhydrochloride
- (2-(Aminomethyl)pyridin-3-yl)methanolhydrochloride
- (2-(Aminomethyl)pyridin-5-yl)methanolhydrochloride
Uniqueness
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and the study of biochemical pathways.
Propiedades
Fórmula molecular |
C7H11ClN2O |
|---|---|
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
[2-(aminomethyl)pyridin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7-3-6(5-10)1-2-9-7;/h1-3,10H,4-5,8H2;1H |
Clave InChI |
JBQBLPJUGOSACQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CO)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


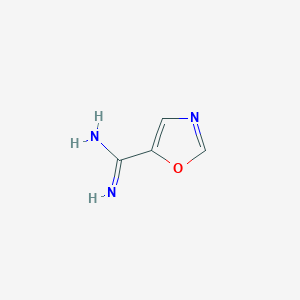
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
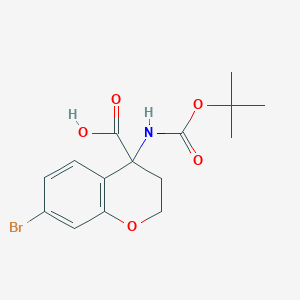
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
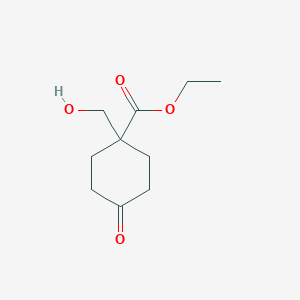

![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)

